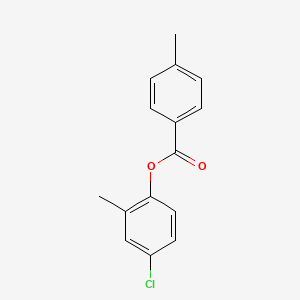

4-chloro-2-methylphenyl 4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-methylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-3-5-12(6-4-10)15(17)18-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITGFCUWJOGQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976888 | |

| Record name | 4-Chloro-2-methylphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-30-7 | |

| Record name | 4-Chloro-2-methylphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Aryl Benzoate Esters

Established Synthetic Pathways for Aryl Benzoates

The formation of aryl benzoates can be approached through several reliable synthetic routes, including direct esterification, acylation with more reactive acid derivatives, and transesterification. The choice of method often depends on the reactivity of the specific substrates, desired yield, and reaction conditions.

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. shout.educationwikipedia.org While highly effective for aliphatic alcohols, the reaction with phenols is generally much slower and less efficient, often making it an impractical method for preparing aryl benzoates. shout.education The reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols necessitates more forceful conditions or more effective catalytic systems.

To overcome these limitations, research has focused on developing advanced catalysts. Traditional catalysts include strong mineral acids like concentrated sulfuric acid or dry hydrogen chloride gas. shout.educationyoutube.com More contemporary approaches utilize solid acid catalysts, such as silica (B1680970) sulfuric acid or zirconium-based solid acids, which offer advantages like easier separation from the reaction mixture and potential for recycling. mdpi.comresearchgate.net For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the direct condensation of various benzoic acids with methanol (B129727). mdpi.com Another approach employs N-bromosuccinimide (NBS) as an efficient, metal-free catalyst for the direct esterification of aryl carboxylic acids under mild, neat conditions, achieving high yields. nih.gov

Table 1: Comparison of Catalytic Systems for Direct Esterification of Benzoic Acids

| Catalyst System | Reactants | Conditions | Advantages | Yield | Citation(s) |

| Sulfuric Acid | Benzoic Acid, Methanol | Reflux | Low cost, traditional method | ~69% | youtube.com |

| N-Bromosuccinimide (NBS) | Benzoic Acid, Methanol | 70 °C | Metal-free, simple procedure | Up to 100% | nih.gov |

| Zr/Ti Solid Acid | Benzoic Acid, Methanol | Reflux | Recyclable, heterogeneous | ~84% (recyclable) | mdpi.com |

| Silica Sulfuric Acid | Benzoic Acid, Butanol | 3.5 h | Solid catalyst, high efficiency | ~98.6% | researchgate.net |

This table is interactive and can be sorted by column.

A more vigorous and common method for synthesizing aryl benzoates involves the acylation of phenols using highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. shout.educationchemguide.co.uk This approach is significantly faster than direct esterification and typically proceeds at lower temperatures. vaia.com The reaction between a phenol (B47542) and an acyl chloride, like benzoyl chloride, produces the corresponding aryl benzoate (B1203000) and hydrogen chloride gas. shout.educationchemguide.co.uk

The reactivity of phenols in these reactions can be enhanced by converting them into their corresponding phenoxide ions, which are more powerful nucleophiles. chemguideforcie.co.uk This is often achieved by dissolving the phenol in an aqueous base like sodium hydroxide (B78521). The subsequent reaction with the acyl chloride, known as the Schotten-Baumann reaction, is a widely used and efficient technique. vaia.comchemguideforcie.co.uk Phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, can be employed to facilitate the reaction between the aqueous phenoxide and the acyl chloride dissolved in an organic solvent, leading to nearly quantitative yields in very short reaction times. ingentaconnect.com

Transesterification is a process that converts one ester into another by reacting it with an alcohol or, in this context, a phenol. wikipedia.orgucla.edu The reaction can be catalyzed by either acids or bases. wikipedia.org In the synthesis of aryl benzoates, a simpler ester (e.g., a methyl benzoate) can be reacted with a phenol.

A key challenge in transesterification is that the reaction is reversible and exists in equilibrium. wikipedia.orgucla.edu To drive the reaction toward the desired product, strategies based on Le Châtelier's principle are employed. Common methods include using a large excess of one reactant (e.g., the phenol) or, more effectively, removing one of the products from the reaction mixture as it forms. wikipedia.orgucla.edu For example, if the starting ester is a methyl ester, the methanol produced as a byproduct can be removed by distillation, shifting the equilibrium towards the formation of the new aryl benzoate. google.com

Targeted Synthesis of 4-chloro-2-methylphenyl 4-methylbenzoate

The synthesis of the specific compound this compound is best achieved through the acylation of 4-chloro-2-methylphenol (B52076) with a derivative of 4-methylbenzoic acid, a method that leverages the high reactivity of acyl chlorides for efficient ester formation.

Precursor Chemistry and Intermediate Generation (e.g., 4-chloro-2-methylphenol, 4-methylbenzoic acid derivatives)

The successful synthesis of the target ester relies on the availability and purity of its two key precursors: 4-chloro-2-methylphenol and a reactive form of 4-methylbenzoic acid.

4-chloro-2-methylphenol: This compound is a substituted phenol, appearing as a white to off-white crystalline solid. guidechem.com It can be synthesized through the electrophilic chlorination of o-cresol (B1677501) (2-methylphenol). guidechem.com The reaction is typically carried out using a chlorinating agent like chlorine gas or sulfuryl chloride under controlled conditions in an inert solvent. guidechem.com The hydroxyl group of the phenol can be temporarily protected with a sulfonyl group to direct the chlorination and then deprotected to yield the final product. google.com

Table 2: Physical Properties of 4-chloro-2-methylphenol

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₇ClO | nih.gov |

| Molecular Weight | 142.58 g/mol | nih.govcymitquimica.com |

| Appearance | White to off-white crystalline solid | guidechem.com |

| Melting Point | 47 °C | chemsynthesis.com |

| Boiling Point | 224 °C | chemsynthesis.com |

| IUPAC Name | 4-chloro-2-methylphenol | nih.gov |

This table is interactive and can be sorted by column.

4-methylbenzoic acid (p-Toluic acid): This is an aromatic carboxylic acid that serves as the source of the acyl group. sigmaaldrich.com For the purpose of esterification with a phenol, it is most effective to first convert the carboxylic acid into a more reactive derivative, typically 4-methylbenzoyl chloride. This conversion can be achieved by reacting 4-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a more potent electrophile than the parent carboxylic acid, facilitating a rapid reaction with the phenol.

Optimization of Reaction Conditions for Yield and Purity

The optimal synthesis of this compound involves the acylation of 4-chloro-2-methylphenol with 4-methylbenzoyl chloride. The reaction conditions can be fine-tuned to maximize both the yield and the purity of the final product.

The Schotten-Baumann methodology is highly suitable for this transformation. The process would involve dissolving 4-chloro-2-methylphenol in a basic solution, such as aqueous sodium hydroxide, to generate the more nucleophilic 4-chloro-2-methylphenoxide ion. chemguideforcie.co.ukingentaconnect.com This solution is then vigorously stirred with a solution of 4-methylbenzoyl chloride in an immiscible organic solvent like dichloromethane.

Key parameters for optimization include:

Temperature: The high reactivity of the acyl chloride allows the reaction to proceed rapidly at low temperatures. Conducting the reaction at 0 °C can minimize side reactions and improve the purity of the product. ingentaconnect.com

Catalyst: A phase-transfer catalyst (PTC) like tetrabutylammonium chloride can significantly accelerate the reaction between the two phases (aqueous and organic), often leading to higher yields in shorter times. ingentaconnect.com

Stoichiometry: Using a slight excess of the acyl chloride can ensure complete conversion of the phenol, but a large excess should be avoided to simplify purification.

Reaction Time: With a PTC, the reaction can be nearly complete within minutes. ingentaconnect.com Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time.

Purification: After the reaction, the organic layer is separated, washed to remove unreacted base and phenoxide, and dried. The solvent is then evaporated, and the crude product, this compound, can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity solid product. nih.gov

Table 3: Illustrative Conditions for Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | 4-chloro-2-methylphenol, 4-methylbenzoyl chloride | Phenol and reactive acyl chloride for efficient esterification. |

| Solvent System | Dichloromethane / Water (biphasic) | Dissolves the acyl chloride and the phenoxide salt, respectively. ingentaconnect.com |

| Base | 10% Aqueous Sodium Hydroxide | Deprotonates the phenol to form the more reactive phenoxide ion. ingentaconnect.com |

| Catalyst | Tetrabutylammonium chloride (PTC) | Facilitates transfer of phenoxide to the organic phase for reaction. ingentaconnect.com |

| Temperature | 0 °C | Minimizes side reactions and controls the exothermic nature of the acylation. ingentaconnect.com |

| Reaction Time | 5 - 15 minutes | Rapid reaction enabled by high reactivity and PTC. ingentaconnect.com |

| Workup | Separation, washing, drying, evaporation | Standard procedure to isolate the crude product. |

| Purification | Recrystallization from ethanol | To obtain the final product in high purity. nih.gov |

This table is interactive and can be sorted by column.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity and regioselectivity are critical aspects in the synthesis of complex molecules, including certain aryl benzoate esters. While the specific compound this compound does not possess a stereocenter, the principles of stereoselective synthesis are paramount when chirality is a factor in related structures. For instance, methods for the stereoselective synthesis of (Z)-α-aryl-α,β-unsaturated esters have been developed, achieving excellent stereoselectivity through the treatment of α-hydroxyesters with triflic anhydride (B1165640) and pyridine. nih.gov Similarly, reagent-controlled strategies enable the highly syn-selective synthesis of β-hydroxy-α-aryl carboxylic acid esters. researchgate.net

Regioselectivity, the control of which position on a molecule reacts, is highly relevant to the synthesis of asymmetrically substituted compounds like this compound. The selective reaction at a specific hydroxyl group in a polyhydroxylated phenol or the selective coupling to a particular position on an aromatic ring is crucial. The synthesis of highly substituted pyrazoles, for example, demonstrates how the choice of solvent can dramatically influence regioselectivity in condensation reactions. organic-chemistry.org In the context of aryne chemistry, highly substituted aryne precursors have been shown to react with complete regioselectivity, providing a predictable route to complex aromatic compounds. caltech.edu For the synthesis of this compound, regioselective control would be necessary to ensure the esterification occurs at the correct hydroxyl group of 4-chloro-2-methylphenol and to prevent undesired side reactions.

Green Chemistry Approaches in Benzoate Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for aryl benzoate esters, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. primescholars.comjocpr.com

Solvent-Free Reactions

A key strategy in green chemistry is the elimination of volatile and often toxic organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various esters. researchgate.net For example, the synthesis of alkyl benzoates has been achieved with high yields under solvent-free conditions using heteropolyacids as catalysts. researchgate.net Similarly, a one-pot, solvent-free synthesis of sodium benzoate from the oxidation of benzyl (B1604629) alcohol has been demonstrated using a novel AuAg/TiO2 catalyst and air as the oxidant. rsc.org These approaches not only reduce solvent waste but can also simplify product purification. The esterification of benzoic acid with various alcohols has also been conducted under solvent-free conditions, showcasing the broad applicability of this green technique. dergipark.org.tr

Table 1: Comparison of Solvent-Free Esterification Methods

| Catalyst | Reactants | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Phosphotungstic Acid (PTA) | Benzoic acid, Butanol | Butyl benzoate | >85 | 120 °C, 4 h | researchgate.net |

| AuAg/TiO2 | Benzyl alcohol, Air, NaOH | Sodium benzoate | >75 (after 6 runs) | 120 °C, 10 h | rsc.org |

| P2O5 | 2-Naphthol, Aldehydes | Dibenzo[a,j]xanthenes | High | 100 °C | researchgate.net |

| Deep Eutectic Solvent | Benzoic acid, Ethanol | Ethyl benzoate | 88.3 | 75 °C | dergipark.org.tr |

This table is interactive. Click on the headers to sort the data.

Catalysis with Renewable or Recyclable Catalysts

The development of catalysts that are either derived from renewable sources or can be easily recovered and reused is a cornerstone of green synthetic chemistry. Heterogeneous catalysts are particularly advantageous as they can be separated from the reaction mixture by simple filtration. mdpi.com

Examples of such catalysts in benzoate ester synthesis include:

Heteropolyacids (HPAs): These have been used as efficient and recyclable acid catalysts for the synthesis of alkyl benzoates under solvent-free conditions. Phosphotungstic acid (PTA), for instance, was successfully recovered and reused for five consecutive cycles without a significant loss in activity. researchgate.net

Layered Alkaline Earth Benzoates: Barium, calcium, and strontium benzoates have been employed as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, maintaining their catalytic activity for three consecutive cycles. researchgate.net

Metal-Based Catalysts: Zirconium/titanium solid acid catalysts have shown to be effective and easily recyclable for the synthesis of various methyl benzoates. mdpi.commdpi.com Similarly, simple zinc(II) salts have been used as recyclable catalysts for the solvent-free esterification of fatty acids. nih.gov Magnetic-responsive solid acid catalysts have also been developed, allowing for easy separation and reuse over multiple cycles. rsc.org

Deep Eutectic Solvents (DES): These have been used as green, recyclable catalysts for the esterification of benzoic acid. dergipark.org.tr Natural deep eutectic solvents (NADES) are also emerging as environmentally friendly reaction media and catalysts. jsynthchem.com

Table 2: Performance of Recyclable Catalysts in Esterification

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion (%) | Reference |

|---|---|---|---|---|

| Phosphotungstic Acid (PTA) | Butyl benzoate synthesis | 5 | ~85 (yield) | researchgate.net |

| Layered Barium Benzoate | Methyl benzoate synthesis | 3 | ~70 (conversion) | researchgate.net |

| Zr/Ti Solid Acid (ZFT04) | Methyl p-methylbenzoate synthesis | Recyclable | High yield maintained | mdpi.com |

| Fe3O4@SiO2–P([VLIM]PW) NPs | Oleic acid esterification | 5 | 84 (conversion) | rsc.org |

| Zinc Oxide | Pelargonic acid esterification | Multiple | >94 (yield) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no byproducts are formed. primescholars.com

Strategies to improve atom economy and minimize waste in the synthesis of aryl benzoate esters include:

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions can significantly improve atom economy.

Catalytic Reactions: The use of catalysts allows for reactions to proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents that end up as waste. labmanager.com For example, catalytic hydrogenolysis of an ester is a high atom economy alternative to reduction with metal hydrides. wikipedia.org

Cross-Dehydrogenative Coupling (CDC): As mentioned earlier, CDC reactions are inherently atom-economical as they form C-O bonds directly from C-H and O-H bonds, with water often being the only byproduct. labmanager.com

In the context of synthesizing this compound, applying these green chemistry principles would involve selecting a catalytic method, preferably a recyclable heterogeneous catalyst, under solvent-free or green solvent conditions, and designing the reaction to maximize the incorporation of atoms from 4-chloro-2-methylphenol and 4-methylbenzoic acid into the final ester product.

Mechanistic Reaction Studies and Chemical Transformations

Hydrolytic Pathways and Degradation Mechanisms

The hydrolysis of 4-chloro-2-methylphenyl 4-methylbenzoate involves the cleavage of the ester bond, yielding 4-chloro-2-methylphenol (B52076) and 4-methylbenzoic acid. This process can be catalyzed by acids, bases, or enzymes. The rate and mechanism of hydrolysis are significantly influenced by the electronic effects of the substituents on both aromatic rings.

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol moiety, 4-chloro-2-methylphenol.

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in the literature, analogous reactions with similar esters provide valuable insights. For instance, the hydrolysis of related methyl benzoates in the presence of strong acids like hydrochloric acid or sulfuric acid demonstrates the typical A-AC-2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction rate is dependent on the concentration of the hydronium ion and the stability of the protonated ester. A patent describing the hydrolysis of 3-methyl-4-cyanoacetophenone to 2-methyl-4-acetylbenzoic acid highlights the use of acids such as hydrochloric acid, sulfuric acid, hydrobromic acid, and trifluoroacetic acid at elevated temperatures (e.g., 80°C), indicating the conditions that can facilitate the cleavage of related structures. google.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis of a Related Compound

| Reactant | Acid Catalyst | Temperature | Product |

|---|

This table is based on the hydrolysis of a structurally related compound and serves as an illustrative example.

Base-catalyzed hydrolysis, or saponification, of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the 4-chloro-2-methylphenoxide leaving group, forming 4-methylbenzoic acid. The phenoxide is subsequently protonated by the solvent or upon acidification of the reaction mixture.

Studies on the hydrolysis of various substituted methyl benzoates have shown that the reaction is typically first order in both the ester and the hydroxide ion concentration. The rate of hydrolysis is sensitive to the electronic nature of the substituents on the benzene (B151609) ring. For methyl benzoate (B1203000), the rate constant's dependence on pH (for pH > 5) is consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. oieau.fr The presence of electron-withdrawing groups generally accelerates the rate of hydrolysis, while electron-donating groups have the opposite effect. In the case of this compound, the electronic effects of the chloro and methyl groups on both rings will influence the reaction kinetics. A general procedure for the base-catalyzed hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating with sodium hydroxide in a water-methanol mixture. chemspider.com

Table 2: General Conditions for Base-Catalyzed Ester Hydrolysis

| Reactant | Base | Solvent | Reaction Time | Product |

|---|

This table is based on the hydrolysis of a structurally related, more complex ester and provides a general procedural outline.

Esterases are a class of hydrolase enzymes that can catalyze the cleavage of ester bonds. While direct studies on the enzymatic degradation of this compound are limited, the degradation of its hydrolysis product, 4-methylbenzoate, has been investigated. The anaerobic degradation of 4-methylbenzoate by the denitrifying bacterium Magnetospirillum sp. strain pMbN1 proceeds through a specific 4-methylbenzoyl-CoA pathway. nih.govresearchgate.net This involves the activation of 4-methylbenzoate to its coenzyme A thioester, followed by reductive dearomatization and subsequent β-oxidation-like reactions. researchgate.net This suggests that if the initial ester hydrolysis occurs, microorganisms can further metabolize the resulting 4-methylbenzoic acid. The initial enzymatic hydrolysis of the parent ester would likely be carried out by non-specific carboxylesterases, which are known to hydrolyze a wide range of ester-containing xenobiotics.

Table 3: Microbial Degradation of a Hydrolysis Product of this compound

| Organism | Substrate | Key Pathway | Intermediate |

|---|

Oxidative Transformation Mechanisms

The oxidative degradation of this compound can occur through reactions with various oxidizing species, such as radicals, or through photo-initiated processes. These transformations can lead to the modification of the aromatic rings and the ultimate breakdown of the molecule.

Hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidative degradation of aromatic compounds. The reaction of •OH radicals with the aromatic rings of this compound is expected to proceed via electrophilic addition to form hydroxycyclohexadienyl radical intermediates. The positions of attack will be influenced by the directing effects of the substituents.

For the 4-chloro-2-methylphenyl moiety, studies on the hydroxyl radical-induced oxidation of chlorobenzene (B131634) show that the major products are chlorophenols, with a preference for attack at the ortho and para positions relative to the chlorine atom. rsc.org The reaction of the 2-methylphenyl radical with molecular oxygen has also been studied, indicating the formation of peroxyl radicals that can undergo further reactions, including the elimination of a hydroperoxyl radical (HO₂•) or the formation of cyclic peroxides. nih.gov The presence of both a chlorine atom and a methyl group on one ring, and a methyl group on the other, will create a complex product distribution upon radical attack.

Table 4: Products from Hydroxyl Radical-Induced Oxidation of a Related Compound

| Reactant | Oxidant | Major Products |

|---|

This table is based on a structurally related component of the target molecule.

The absorption of UV light can lead to the photo-oxidative degradation of this compound. While specific data for this compound is not available, the photodegradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), which contains the 4-chloro-2-methylphenyl group, provides a relevant model. Photolysis of MCPA in aqueous solutions yields 4-chloro-2-methylphenol as a major product, along with other compounds such as o-cresol (B1677501) and 4-chloro-2-formylphenol. researchgate.net The degradation can be enhanced by photosensitizers. researchgate.net This suggests that a likely photo-oxidative degradation pathway for this compound involves the cleavage of the ether or ester linkage to produce 4-chloro-2-methylphenol, which can then undergo further photo-transformation.

Table 5: Major Photodegradation Product of a Structurally Related Compound

| Compound | Irradiation Source | Major Product |

|---|

This table is based on a compound sharing a key structural moiety with the target molecule.

Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of this compound is dictated by its constituent functional groups: two substituted aromatic rings and an ester linkage. The interplay of electronic and steric effects of the chloro, methyl, and carboxylate groups governs the compound's susceptibility to attack by both electrophiles and nucleophiles at various positions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion. researchgate.net The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. researchgate.net In this compound, two distinct phenyl rings are available for substitution, each with its own unique reactivity profile.

Reactivity of the 4-chloro-2-methylphenyl Ring:

This ring, derived from the phenol (B47542) moiety, is substituted with a chloro group and a methyl group.

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director because it donates electron density to the ring via induction and hyperconjugation, stabilizing the benzenonium ion intermediate when the electrophile attacks at these positions.

Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, which destabilizes the carbocation intermediate. However, it is also an ortho, para-director because of the lone pairs on the chlorine atom that can donate electron density through resonance, partially offsetting the inductive withdrawal and stabilizing the transition states for ortho and para attack.

Reactivity of the 4-methylbenzoyl Ring:

This ring, derived from the carboxylic acid moiety, is substituted with a methyl group and the ester group (-O-C=O)-R').

Methyl Group (-CH₃): As on the other ring, this is an activating, ortho, para-director.

Ester Group (as a substituent on the benzoyl ring): The carbonyl part of the ester group attached to the phenyl ring is strongly deactivating. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and slowing down the rate of EAS. This group is a meta-director.

The powerful deactivating and meta-directing effect of the carbonyl group typically dominates the reactivity of this ring. Therefore, the 4-methylbenzoyl ring is significantly less reactive towards electrophilic substitution than the 4-chloro-2-methylphenyl ring. If a reaction were forced to occur on this ring, the incoming electrophile would be directed to the positions meta to the carbonyl group (C3 and C5), which are also ortho to the methyl group.

The ester linkage is a key reactive site in this compound, susceptible to nucleophilic acyl substitution. These reactions generally proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. google.comcdnsciencepub.com The stability of this intermediate and the ability of the leaving group to depart are crucial factors determining the reaction rate. google.commdpi.com

Kinetic studies on related substituted phenyl benzoates show that the reaction mechanism can be influenced by the nucleophile and substituents. cdnsciencepub.comstackexchange.com For reactions with anionic nucleophiles, the formation of the tetrahedral addition intermediate is often the rate-determining step (RDS). google.comstackexchange.com

Transesterification: This reaction involves the substitution of the 4-chloro-2-methylphenoxy group with another alkoxy group (-OR') from an alcohol (R'OH), typically under acidic or basic catalysis. The reaction with an alkoxide, such as ethoxide (EtO⁻), proceeds via nucleophilic attack on the carbonyl carbon. Studies on similar Y-substituted-phenyl benzoates with potassium ethoxide indicate that the reaction proceeds through a stepwise mechanism where the departure of the aryloxide leaving group occurs after the rate-determining step. mdpi.com The presence of electron-withdrawing substituents on the leaving phenoxy group generally increases the reaction rate by making the aryloxide a better leaving group. google.com

Aminolysis: This is the reaction of the ester with an amine (R'NH₂) or ammonia (B1221849) to form an amide. Like other nucleophilic acyl substitutions, this reaction proceeds via a tetrahedral intermediate. The rate of aminolysis is dependent on the nucleophilicity of the amine and the nature of the substituents on both the acyl and the leaving group portions of the ester. Kinetic studies on the reactions of substituted phenyl benzoates with various amines have been used to elucidate the structure-reactivity correlations, often analyzed using Hammett plots. google.com

The table below, based on generalized findings from studies on substituted phenyl benzoates, illustrates the expected qualitative effects of substituents on the rate of nucleophilic substitution at the ester linkage.

| Substituent Position | Substituent Type | Effect on Reaction Rate (kN) | Reasoning |

|---|---|---|---|

| On Benzoyl Ring (Acyl Portion) | Electron-withdrawing (e.g., -NO2) | Increase | Increases electrophilicity of the carbonyl carbon. |

| On Benzoyl Ring (Acyl Portion) | Electron-donating (e.g., -OCH3) | Decrease | Decreases electrophilicity of the carbonyl carbon. |

| On Phenoxy Ring (Leaving Group) | Electron-withdrawing (e.g., -Cl, -NO2) | Increase | Stabilizes the negative charge on the leaving aryloxide. |

| On Phenoxy Ring (Leaving Group) | Electron-donating (e.g., -CH3) | Decrease | Destabilizes the negative charge on the leaving aryloxide. |

Thermal Decomposition Mechanisms and Pathways

For simple alkyl esters containing β-hydrogens on the alkyl group, a common thermal decomposition pathway is a concerted, unimolecular elimination reaction (ester pyrolysis) that proceeds through a six-membered cyclic transition state to yield an alkene and a carboxylic acid. stackexchange.com This specific pathway is not directly applicable to this compound as it lacks β-hydrogens on the phenyl group attached to the ester oxygen.

The thermal decomposition of aromatic esters often requires higher temperatures and may proceed through more complex radical mechanisms. aip.org The initial and weakest point in the molecule is likely the C-O bond of the ester linkage. Thermal cleavage (homolysis) of this bond would generate a 4-methylbenzoyloxy radical and a 4-chloro-2-methylphenyl radical.

A possible decomposition pathway could be initiated by the cleavage of the ester bond:

Initiation: Homolytic cleavage of the ester C-O bond to form radical intermediates.

Ph-COO-Ph' → Ph-COO• + •Ph'

Propagation/Further Decomposition: These initial radicals can undergo subsequent reactions.

The 4-methylbenzoyloxy radical can decarboxylate to form a 4-methylphenyl radical and carbon dioxide.

The various aryl radicals generated can abstract hydrogen atoms from other molecules or combine to form biaryl compounds.

Studies on the pyrolysis of benzyl (B1604629) benzoate have shown that decomposition involves the formation of benzyl and benzoyloxy radicals. aip.org Similarly, the pyrolysis of poly(ester-imide)s indicates that the initial and most significant degradation step is the breakage of the ester linkages at temperatures around 450°C. researchgate.net The degradation of aromatic esters can lead to the formation of various products, including carbon dioxide, carbon monoxide, and polyphenolic structures, depending on the conditions. mdpi.com The presence of halogen atoms could also lead to the formation of halogenated byproducts under pyrolytic conditions.

Supramolecular Chemistry and Intermolecular Interactions

Crystalline State Analysis via X-ray Diffraction

A definitive analysis of the crystalline state of 4-chloro-2-methylphenyl 4-methylbenzoate is contingent upon single-crystal X-ray diffraction data, which is not currently available in published literature. Such an analysis would provide fundamental information, including the crystal system, space group, and unit cell dimensions.

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is a key aspect of crystal engineering. Different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of this compound would require screening various crystallization conditions, a study that has not been reported.

Non-Covalent Interactions within Crystal Lattices

The stability of the crystal lattice is governed by a network of non-covalent interactions. While it is likely that C—H⋯O hydrogen bonds, halogen bonds, and π-stacking interactions play a role in the crystal structure of this compound, the specific geometries and contributions of these interactions remain unknown without experimental data.

Weak C—H⋯O hydrogen bonds are common in stabilizing the crystal structures of aryl benzoates. Identifying the specific atoms involved and the geometry of these bonds in this compound requires precise atomic coordinates from a crystal structure determination.

The chlorine atom in the molecule has the potential to act as a halogen bond donor, forming stabilizing interactions with nucleophilic atoms in adjacent molecules. The presence and nature of such bonds are currently unconfirmed.

Interactions between the electron-rich aromatic rings (π-stacking) are expected to contribute to the crystal packing. The specific geometry (e.g., face-to-face or offset) and the inter-planar distances of these interactions are unknown.

Weak Intermolecular Forces and Their Contributions to Packing Stability

The stability of the crystal lattice of this compound is predominantly influenced by a combination of weak intermolecular forces, including van der Waals forces and dipole-dipole interactions. While a crystal structure for the title compound is not available, analysis of its isomers, such as 4-methylphenyl 4-chlorobenzoate (B1228818) and 2-chlorophenyl 4-methylbenzoate, provides significant insights into the expected interactions.

Dipole-Dipole Interactions: The ester group (-COO-) introduces a significant dipole moment in the molecule. Furthermore, the electronegative chlorine atom attached to one of the phenyl rings creates a localized dipole. These permanent dipoles will tend to align in an anti-parallel fashion within the crystal lattice to maximize electrostatic attraction, thereby enhancing packing stability. Studies on methyl benzoate (B1203000) derivatives have shown that electron-withdrawing substituents, such as the chloro group, can influence the binding energy and interactions of the ester functional group. researchgate.net

In the crystal structure of the related compound, 3-chlorophenyl 4-methylbenzoate, the molecules are aligned with their long axes approximately along the nih.gov direction and are stacked along the c-axis. tandfonline.com This type of layered packing is common in aryl benzoates and is stabilized by a network of weak C-H···O and other van der Waals interactions.

The crystal structure of another isomer, 4-methylphenyl 4-chlorobenzoate, reveals that the molecules crystallize in planes. scielo.br The dihedral angle between the phenyl and benzene (B151609) rings in this compound is 51.86 (4)°. scielo.brscirp.org This non-planar conformation is a common feature in aryl benzoates and influences how the molecules pack together. For comparison, the dihedral angle between the two aromatic rings in 2-chlorophenyl 4-methylbenzoate is 59.36 (7)°. researchgate.netrsc.org

A summary of crystallographic data for related compounds is presented in the table below, which helps in visualizing the structural parameters that govern the intermolecular interactions.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Methylphenyl 4-chlorobenzoate | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/c | 14.6932(4) | 11.3269(3) | 7.2386(2) | 101.050(3) | 1182.37(6) | 4 |

| 2-Chlorophenyl 4-methylbenzoate | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/n | 4.0538(8) | 13.661(3) | 10.975(2) | 91.70(2) | 607.5(2) | 2 |

| 3-Chlorophenyl 4-methylbenzoate | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - |

Data for 4-Methylphenyl 4-chlorobenzoate from reference scielo.br. Data for 2-Chlorophenyl 4-methylbenzoate from references researchgate.netrsc.org. Specific cell parameters for 3-Chlorophenyl 4-methylbenzoate were not detailed in the provided search results.

Solid-State Reactivity and Phase Transitions Influenced by Packing

The arrangement of molecules in the solid state can significantly influence their reactivity and their ability to undergo phase transitions. For aryl benzoates, these phenomena are often dictated by the intermolecular interactions discussed previously.

Solid-State Reactivity: While specific studies on the solid-state reactivity of this compound are not documented in the searched literature, general principles suggest that photochemical reactions could be possible. The aromatic rings and the carbonyl group of the ester are chromophores that can absorb UV light. In the constrained environment of a crystal, the proximity and orientation of neighboring molecules can lead to specific, topochemically controlled reactions, such as [2+2] cycloadditions, as has been observed for methyl benzoate with olefins. tandfonline.com The feasibility and outcome of such reactions would be highly dependent on the precise crystal packing of the title compound.

Phase Transitions: Aryl benzoates are known to exhibit interesting thermal behaviors, including the formation of liquid crystalline phases. scielo.brjocpr.com The transition from a crystalline solid to a liquid crystal or an isotropic liquid involves the disruption of the ordered crystal lattice. The temperatures at which these phase transitions occur are directly related to the strength of the intermolecular forces holding the crystal together. For instance, thermal analysis of various aryl esters has shown that the nature and position of substituents affect their thermal stability and decomposition kinetics. It is plausible that this compound could exhibit polymorphism, where it can crystallize in different packing arrangements, each with its own distinct physical properties and stability. These different polymorphs would likely display different melting points and could potentially undergo solid-solid phase transitions upon heating or cooling. However, without experimental data, this remains a point of speculation.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

Theoretical studies employing computational chemistry are pivotal in understanding the intrinsic electronic properties of molecules like 4-chloro-2-methylphenyl 4-methylbenzoate. These investigations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. While specific computational studies exclusively focused on this compound are not extensively available in public literature, the electronic characteristics can be inferred from studies on analogous substituted aryl benzoates and the fundamental principles of quantum chemistry.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-chloro-2-methylphenoxy group, which is activated by the electron-donating methyl group. Conversely, the LUMO is likely centered on the 4-methylbenzoyl moiety, particularly the carbonyl group which acts as an electron-withdrawing center.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Substituted Benzoates

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl Benzoate (B1203000) (Reference) | -7.0 | -1.0 | 6.0 |

| 4-methylphenyl 4-methylbenzoate | -6.8 | -0.9 | 5.9 |

| 4-chlorophenyl 4-methylbenzoate | -7.1 | -1.2 | 5.9 |

| This compound (Estimated) | -6.9 | -1.1 | 5.8 |

Note: The data for this compound is an estimation based on substituent effects observed in related compounds, as direct computational data is not available in the cited literature.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the most electron-rich area (red) is anticipated to be around the carbonyl oxygen of the ester group, making it a primary site for protonation and interaction with electrophiles. The phenolic oxygen would also exhibit a negative potential. The chlorine atom, despite its electronegativity, will also have regions of negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (blue or green), making them potential sites for weak intermolecular interactions. The carbonyl carbon would be a site of positive potential, susceptible to nucleophilic attack, which is a key step in reactions like hydrolysis.

Substituent Effects on Electronic Properties

The electronic properties of this compound are a composite of the effects of its substituents on the two phenyl rings.

4-Methyl Group on the Benzoate Ring: This is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It increases the electron density on the benzoate ring, which can slightly modulate the reactivity of the ester.

4-Chloro and 2-Methyl Groups on the Phenoxy Ring:

The methyl group is an electron-donating group (+I effect and hyperconjugation), which increases the electron density on the phenoxy ring.

The combined presence of an electron-donating methyl group and an electron-withdrawing chloro group on the phenoxy ring creates a nuanced electronic environment. The ortho-methyl group can also exert a steric influence, potentially affecting the conformation of the molecule and the accessibility of nearby reaction centers. Studies on the hydrolysis of substituted phenyl benzoates have shown that both electronic and steric effects of ortho-substituents play a significant role in determining reaction rates. researchgate.netrsc.org

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and the determination of activation energies.

Transition State Analysis and Activation Energy Barrier Determination

While specific transition state analyses for reactions involving this compound are not documented in the available literature, the general mechanism for reactions like alkaline hydrolysis of aryl benzoates is well-established and serves as a model. This reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Quantum chemical calculations can model this process by:

Optimizing the geometries of the reactants, the tetrahedral intermediate, and the products.

Locating the transition state structure that connects the reactants to the intermediate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

For this compound, the substituents would influence the stability of the transition state. The electron-withdrawing nature of the 4-chloro-2-methylphenoxy leaving group would stabilize the negative charge developing on the carbonyl oxygen in the transition state, potentially lowering the activation energy for its departure. Kinetic studies on related systems confirm that the nature of the leaving group is crucial in such reactions. researchgate.net

Table 2: Illustrative Calculated Activation Energies for the Alkaline Hydrolysis of Substituted Phenyl Benzoates

| Ester | Reaction Step | Calculated Activation Energy (kcal/mol) |

| Phenyl Benzoate | Formation of Tetrahedral Intermediate | 15.0 |

| Phenyl Benzoate | Breakdown of Intermediate | 12.0 |

| This compound (Estimated) | Formation of Tetrahedral Intermediate | 14.5 |

| This compound (Estimated) | Breakdown of Intermediate | 11.0 |

Note: The data for this compound is an estimation based on expected substituent effects, as direct computational data is not available in the cited literature. The presence of electron-withdrawing groups on the phenoxy moiety generally facilitates the breakdown of the intermediate.

Solvent Effects on Reaction Pathways (Continuum and Explicit Solvation Models)

The solvent environment can have a profound impact on reaction mechanisms and rates. Computational models can account for these effects in two primary ways:

Continuum Solvation Models (e.g., CPCM): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For reactions involving charged species, like the hydrolysis of esters, continuum models can predict how a polar solvent stabilizes charged intermediates and transition states, thereby lowering activation energies. sharif.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For the hydrolysis of this compound, explicit water molecules could be modeled to show how they participate in proton transfer steps and stabilize the transition state through hydrogen bonds.

Studies on the hydrolysis of substituted phenyl benzoates in different solvent mixtures, such as aqueous dimethyl sulfoxide (B87167) (DMSO), have experimentally demonstrated that changes in the solvent environment significantly alter reaction rates, a phenomenon that can be rationalized and predicted using these computational models. researchgate.net

Intermolecular Interaction Energetics

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. Computational methods are instrumental in dissecting and quantifying these interactions, providing a detailed understanding of the supramolecular chemistry of this compound.

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure and energetics of molecules and their aggregates. researchgate.net For this compound, DFT calculations can elucidate the nature and strength of the intermolecular interactions that dictate its crystal packing and the formation of supramolecular assemblies.

| Interaction Type | Typical Contributing Atoms/Groups | Expected Role in Supramolecular Assembly |

| Hydrogen Bonding | C-H donors from methyl groups and aromatic rings; Carbonyl oxygen (C=O) as acceptor. | Formation of dimeric motifs and extended chains, contributing to the cohesion of the crystal lattice. |

| Halogen Bonding | Chlorine atom as a halogen bond donor; Oxygen atoms or aromatic π-systems as acceptors. | Directional interactions that can influence the packing arrangement and contribute to crystal stability. |

| π-π Stacking | Phenyl and benzoate rings. | Face-to-face or offset stacking arrangements that contribute to the overall cohesive energy of the crystal. |

| van der Waals Forces | All atoms in the molecule. | Non-specific attractive and repulsive forces that collectively contribute to the crystal packing density. |

This table outlines the expected intermolecular interactions for this compound based on its functional groups and principles from related structures.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of large molecular systems over time. However, the accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch For a molecule like this compound, a specific set of force field parameters would need to be developed to accurately model its behavior.

The parameterization process typically involves a combination of quantum mechanical calculations and fitting to experimental data. frontiersin.orgrsc.org The general steps for parameterizing a molecule like this compound would include:

Determination of Atom Types: Assigning specific atom types to each atom in the molecule based on its chemical environment.

Calculation of Partial Atomic Charges: Using quantum mechanical methods, such as electrostatic potential (ESP) fitting, to determine the partial charges on each atom. This is crucial for accurately modeling electrostatic interactions.

Parameterization of Bonded Terms: This includes bond stretching, angle bending, and dihedral angle torsion. The equilibrium values and force constants for these terms are often derived from the optimized geometry and Hessian matrix calculated at a high level of quantum mechanical theory. For dihedral terms, a potential energy scan is performed by rotating the bond of interest to map out the rotational energy profile.

Parameterization of Non-bonded Terms: This involves defining the Lennard-Jones parameters (well depth and van der Waals radius) for each atom type to model van der Waals interactions. These parameters are often refined by fitting to experimental data such as liquid densities and heats of vaporization of the compound or related molecules. For halogenated compounds, special attention must be paid to accurately model halogen bonding, which may require the use of extra points of charge or specific non-bonded fixes. researchgate.netmdpi.com

| Parameter Type | Description | Method of Derivation |

| Bond Stretching | Describes the energy required to stretch or compress a bond. | Quantum mechanical geometry optimization and frequency calculations. |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Quantum mechanical geometry optimization and frequency calculations. |

| Dihedral Torsion | Describes the energy barrier for rotation around a bond. | Quantum mechanical potential energy scans. |

| Partial Charges | Represents the distribution of electrons within the molecule. | Quantum mechanical electrostatic potential fitting. |

| Lennard-Jones | Models van der Waals interactions between non-bonded atoms. | Fitting to experimental condensed-phase properties (e.g., density, heat of vaporization) and/or high-level quantum mechanical interaction energies. |

This table summarizes the key parameters in a molecular mechanics force field and the common methods for their derivation for a molecule like this compound.

Computational Spectroscopy and Spectral Assignment Support

Computational methods are invaluable for the interpretation and assignment of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can provide a detailed assignment of the vibrational modes observed in experimental IR and Raman spectra. researchgate.netnih.gov For this compound, a frequency calculation would be performed on the optimized molecular geometry. The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The output of the calculation provides the frequency of each vibrational mode, its IR intensity, and its Raman activity. This information allows for the assignment of specific spectral bands to the corresponding molecular motions, such as C-H stretching, C=O stretching, aromatic ring vibrations, and the vibrations of the methyl and chloro substituents. Such detailed assignments can be challenging to obtain from experimental data alone, especially for complex molecules.

The prediction of NMR chemical shifts through computational methods has become a standard tool for structure elucidation. mdpi.com The most common approach is to use the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com The chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions can help in the unambiguous assignment of the signals in the experimental NMR spectra, particularly for the aromatic protons and carbons where overlapping signals can make assignments difficult. rsc.org The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using continuum solvation models.

| Spectroscopic Data | Computational Method | Information Obtained |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). | Calculated frequencies, IR intensities, and Raman activities for each vibrational mode, aiding in the assignment of experimental spectra. |

| NMR Chemical Shifts (¹H, ¹³C) | GIAO-DFT (e.g., B3LYP) with a suitable basis set. | Predicted chemical shifts for each nucleus, facilitating the assignment of experimental NMR signals. |

This table provides an overview of the computational methods used to support the analysis of spectroscopic data for this compound.

Insufficient Published Research on "this compound" for Detailed Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed research on the chemical compound This compound . Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline regarding its role in advanced chemical synthesis and material science.

The search for documented applications and research findings for this specific compound across the requested categories yielded no specific results. The required information for the following sections and subsections could not be located in the available scientific literature:

Role in Advanced Chemical Synthesis and Material Science Precursors

Catalytic Applications in Organic Synthesis:The literature search did not identify any instances of 4-chloro-2-methylphenyl 4-methylbenzoate being used as a ligand component in transition metal catalysis or in any other catalytic application.

While research exists for isomeric and related compounds, such as 2-chlorophenyl 4-methylbenzoate and 4-methylphenyl 4-chlorobenzoate (B1228818), these studies focus primarily on crystallographic analysis. Extrapolating these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for the specific compound of interest. Similarly, data on simpler precursors or more complex derivatives cannot be used to accurately describe the properties and applications of the title compound.

Therefore, due to the absence of specific research data, a detailed article on the synthetic and material science applications of "this compound" cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methylphenyl 4-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification between 4-chloro-2-methylphenol and 4-methylbenzoyl chloride. Catalytic methods using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane are effective . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for phenol:acyl chloride) are critical for minimizing side products like unreacted starting materials or hydrolyzed acids. Purification via flash chromatography (hexane/ethyl acetate gradients) ensures high purity. Monitor reaction progress by TLC or HPLC.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : NMR should show aromatic protons at δ 7.2–8.1 ppm (split patterns depend on substitution), with methyl groups at δ 2.3–2.6 ppm. NMR confirms ester carbonyl (~168 ppm) and aromatic carbons .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure. Validate hydrogen bonding and packing using graph-set analysis (e.g., Etter’s rules for H-bond patterns) .

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

- Methodological Answer : The compound’s ester and chloro-methyl groups make it a candidate for:

- Enzyme inhibition studies : Test interactions with hydrolases (e.g., hyaluronidases) via kinetic assays. Compare IC values with analogs like phenyl 4-chlorobenzoate .

- Prodrug development : Evaluate hydrolytic stability in physiological buffers (pH 7.4, 37°C) to assess potential as a prodrug scaffold.

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent effects. Use single-crystal X-ray diffraction (SCXRD) with SHELXTL for high-resolution data. Apply structure validation tools (e.g., PLATON) to check for missed symmetry or disorder . For example, if two studies report differing dihedral angles between aromatic rings, analyze temperature-dependent crystallography (e.g., 100 K vs. 298 K) to assess thermal motion contributions .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer :

- Reagent control : Use excess acyl chloride (1.5 equiv) to drive esterification to completion, but avoid excess to prevent di-ester by-products.

- Solvent optimization : Anhydrous conditions (e.g., THF or DCM) minimize hydrolysis. Add molecular sieves to absorb water.

- Workup : Sequential washes (NaHCO for acid removal, brine for phase separation) improve purity. Recrystallization from ethanol/water yields high-priority crystals .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., carbonyl carbon or chloro-substituted aromatic ring).

- Transition state analysis : Model SNAr (nucleophilic aromatic substitution) pathways with substituents (e.g., methoxy vs. methyl) to predict regioselectivity. Compare activation energies (ΔG) for meta vs. para attack .

Q. What analytical techniques are best suited for detecting degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate degradation products. MS/MS identifies fragments (e.g., 4-methylbenzoic acid from ester hydrolysis).

- Stress testing : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (HO). Quantify degradation kinetics using Arrhenius plots .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).

- Metabolite profiling : Test if the compound is metabolized differently in varying systems (e.g., liver microsome incubation).

- Control experiments : Compare with known inhibitors (e.g., phenyl 4-chlorobenzoate) to validate assay sensitivity .

Q. What are the environmental and safety considerations for handling this compound?

- Methodological Answer :

- Toxicity assessment : Refer to analogs like chlordimeform (CAS 6164-98-3), which is restricted due to health risks. Conduct Ames tests for mutagenicity .

- Waste disposal : Hydrolyze the ester to 4-methylbenzoic acid and 4-chloro-2-methylphenol (base/acid conditions), then neutralize before disposal.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.